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Compound of Interest

4-(4-Ethoxyphenyl)-2-methyl-1-
Compound Name:
butene

Cat. No.: B099730

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available information on 4-(4-
Ethoxyphenyl)-2-methyl-1-butene. It is important to note that experimental data for many of
the physical and spectroscopic properties of this specific compound are not readily available in
published literature. The information presented herein is based on predicted data and
established principles of chemical synthesis and analysis.

Introduction

4-(4-Ethoxyphenyl)-2-methyl-1-butene is an aromatic hydrocarbon derivative with potential
applications in materials science and as an intermediate in organic synthesis. Its structural
features, including a substituted phenyl ring and a terminal alkene, suggest a range of possible
chemical transformations and physical properties. This guide provides an overview of its known
and predicted physicochemical characteristics, a proposed synthetic route, and standard
experimental protocols for its characterization.

Physical Constants

Experimental data for the physical constants of 4-(4-Ethoxyphenyl)-2-methyl-1-butene are
limited. The following table summarizes the available predicted values.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b099730?utm_src=pdf-interest
https://www.benchchem.com/product/b099730?utm_src=pdf-body
https://www.benchchem.com/product/b099730?utm_src=pdf-body
https://www.benchchem.com/product/b099730?utm_src=pdf-body
https://www.benchchem.com/product/b099730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula Ci3H180 ChemicalBook][1]
Molecular Weight 190.28 g/mol ChemicalBook[1]
Boiling Point 264.7 £ 9.0 °C (Predicted) ChemicalBook][1]
Density 0.918 £ 0.06 g/cm3 (Predicted) = ChemicalBook[1]
Melting Point Not Available

Refractive Index Not Available

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for 4-(4-Ethoxyphenyl)-2-methyl-1-butene is a Wittig reaction, a
well-established method for forming alkenes. This approach would involve the reaction of a
phosphorus ylide, generated from an appropriate phosphonium salt, with a ketone.

Proposed Synthetic Workflow
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Caption: Proposed Wittig reaction workflow for the synthesis of 4-(4-Ethoxyphenyl)-2-methyl-
1-butene.

Detailed Experimental Protocol (Hypothetical)

¢ Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous
tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such
as n-butyllithium, dropwise while stirring. Allow the reaction mixture to warm to room
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temperature and stir for 1 hour, during which the color should change to deep orange or
yellow, indicating the formation of the ylide.

o Wittig Reaction: Dissolve 1-(4-ethoxyphenyl)propan-2-one in anhydrous THF in a separate
flask. Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete,
allow the reaction to warm to room temperature and stir for 12-24 hours.

e Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the
combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate
under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel, eluting with a
non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the
desired product from the triphenylphosphine oxide byproduct.

o Characterization: Characterize the purified product using 'H NMR, 3C NMR, IR
spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Expected)

Based on the structure of 4-(4-Ethoxyphenyl)-2-methyl-1-butene and spectroscopic data for
analogous compounds, the following spectral characteristics are expected.
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Technique Expected Peaks/Signals

Signals corresponding to aromatic protons
(doublets in the range of ~6.8-7.2 ppm), ethoxy
group protons (a quartet around 4.0 ppm and a
1H NMR triplet around 1.4 ppm), methylene protons
adjacent to the aromatic ring (a triplet), a methyl
group on the double bond (a singlet), and

terminal vinyl protons (singlets or multiplets).

Signals for aromatic carbons (in the range of

~114-158 ppm), the ethoxy group carbons (~63
13C NMR and ~15 ppm), the methylene carbon, the

quaternary and methyl carbons of the butene

chain, and the terminal vinyl carbons.

Characteristic absorption bands for C=C
stretching of the alkene (~1650 cm~1), C-H

IR Spectroscopy stretching of the alkene (~3080 cm~1), aromatic
C=C stretching (~1600 and ~1500 cm~1), and C-
O stretching of the ether (~1240 cm~1).

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight (190.28 m/z) and

characteristic fragmentation patterns.

Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or
associated signaling pathways of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Further research
would be required to determine its pharmacological or toxicological profile.

General Workflow for Novel Chemical Entity
Assessment

For a novel chemical entity like 4-(4-Ethoxyphenyl)-2-methyl-1-butene, a structured
assessment of its physicochemical and toxicological properties is essential, particularly in the
context of drug development or material safety.
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Caption: A generalized workflow for the physicochemical and toxicological assessment of a
novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-(4-ETHOXYPHENYL)-2-METHYL-1-BUTENE CAS#: 18272-92-9 [chemicalbook.com]

 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(4-
Ethoxyphenyl)-2-methyl-1-butene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099730#physical-constants-of-4-4-ethoxyphenyl-2-
methyl-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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